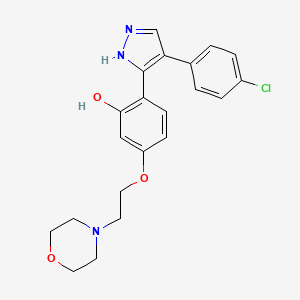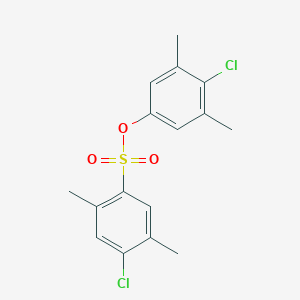
4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dimethylphenol is a member of the class of phenols that is 3,5-xylenol which is substituted at position 4 by chlorine . It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .
Molecular Structure Analysis
The linear formula for 4-Chloro-3,5-dimethylphenol is ClC6H2(CH3)2OH . It has a molecular weight of 156.61 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- In a study exploring oxidation-reduction reactions, 2-Chloro-1,3-dimethylbenzene reacted with 1,4-dinitrobenzene in trifluoromethanesulfonic acid, leading to the formation of tris(4-chloro-3,5-dimethylphenyl)methanol. This reaction demonstrates the compound's role in complex chemical transformations involving hydride transfer and a series of benzylations and debenzylations (Austin & Ridd, 1994).
Pharmaceutical and Cosmetic Applications
- A novel water-soluble dye containing 4-chloro-3,5-dimethylphenol derivatives was developed for cancer detection using optical imaging. This dye, with enhanced quantum yield and stability, shows promise for molecular-based beacons in cancer diagnostics (Pham, Medarova, & Moore, 2005).
Polymers and Material Science
- A study on polyamides derived from α,α’-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene, involving 4-chloro-3,5-dimethylphenyl derivatives, revealed amorphous character and excellent solubility in various solvents. These polyamides showed high thermal stability, suggesting their utility in advanced material applications (Liaw, Huang, Hsu, & Chen, 2002).
Environmental Chemistry
- Research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes in water demonstrated effective removal of this antimicrobial compound, commonly found in municipal wastewater. The study highlighted the kinetics and mechanisms of degradation, providing insights into environmental remediation techniques (Li et al., 2020).
Energy and Fuel Cell Research
- Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups were synthesized for fuel-cell applications. This research highlights the compound's significance in creating materials with high proton conductivity and mechanical properties, contributing to advancements in fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-9-8-15(10(2)7-14(9)17)22(19,20)21-13-5-11(3)16(18)12(4)6-13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRNAKZLFRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Ethyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2423914.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2423917.png)
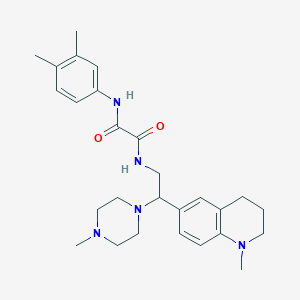
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2423920.png)
![4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2423921.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2423922.png)
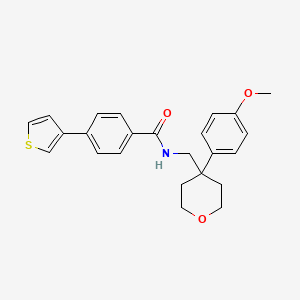

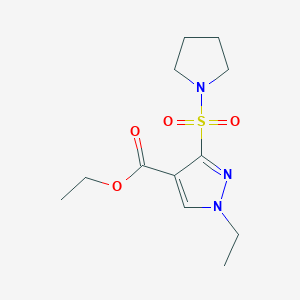

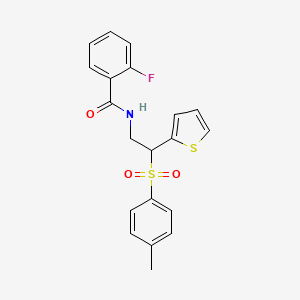
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2423932.png)
